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  • Product: 6-Oxopiperidine-2-carbonitrile

Core Science & Biosynthesis

Foundational

Structural Elucidation of 6-Oxopiperidine-2-carbonitrile: Crystallography, Conformation, and Diffraction Methodologies

Executive Summary The compound 6-oxopiperidine-2-carbonitrile (C₆H₈N₂O) represents a critical structural motif in organic synthesis, serving as a versatile δ-lactam intermediate for the development of complex alkaloids,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-oxopiperidine-2-carbonitrile (C₆H₈N₂O) represents a critical structural motif in organic synthesis, serving as a versatile δ-lactam intermediate for the development of complex alkaloids, iminosugars, and peptidomimetics. Understanding its precise 3D architecture in the solid state is paramount for structure-based drug design. This whitepaper provides an in-depth, self-validating technical guide to the crystallization, X-ray diffraction (XRD) analysis, and structural conformation of 6-oxopiperidine-2-carbonitrile, grounded in the established crystallographic behavior of functionalized piperidines.

Conformational Dynamics and Stereoelectronic Effects

The chemical behavior and solid-state packing of 6-oxopiperidine-2-carbonitrile are governed by the interplay between the planar δ-lactam (amide) linkage and the highly polar, electron-withdrawing nitrile group at the C2 position.

In solution, the piperidine ring exists in a dynamic equilibrium. The planar nature of the N1-C6(=O) amide bond forces the ring into a chair or half-chair conformation. The orientation of the C2-carbonitrile group is dictated by a competition between steric bulk (which favors the equatorial position) and stereoelectronic effects. Notably, the stereochemistry of piperidine-2-carbonitriles is heavily influenced by A(1,3)-strain present in the planar amide system, which often drives the substituent into a stereoelectronically preferred axial position to minimize repulsive interactions[1].

Upon transition to the solid state, crystalline packing forces and intermolecular hydrogen bonding act as a thermodynamic sink, locking the molecule into its most stable conformation. Similar to the structural packing observed in related 6-oxopiperidine-2-carboxylic acid derivatives, the crystal lattice is predominantly controlled by strong intermolecular N-H···O=C hydrogen bonds[2].

Conformation_Network Sol Solution State (Dynamic Equilibrium) Eq Equatorial Nitrile (Sterically Favored) Sol->Eq Minor Ax Axial Nitrile (A(1,3) Strain Minimized) Sol->Ax Major Cryst Solid State Lattice (Thermodynamic Sink) Eq->Cryst Conformational Lock Ax->Cryst Nucleation HBond Supramolecular Network (N-H···O=C Dimers) Cryst->HBond Stabilization

Conformational equilibrium and solid-state stabilization via intermolecular hydrogen bonding.

Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution structural data, the experimental workflow must be designed with strict causality—every physical and chemical choice must directly contribute to the reduction of analytical noise and the promotion of lattice order.

Targeted Crystallization via Solvent Diffusion

Amorphous precipitation is the primary failure mode in small-molecule crystallography. To prevent this, a controlled slow-evaporation/diffusion protocol is employed.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of highly pure (>99% by HPLC) 6-oxopiperidine-2-carbonitrile in 2.0 mL of Ethyl Acetate (EtOAc). Causality: EtOAc acts as a moderate hydrogen-bond acceptor, fully solvating the lactam N-H and preventing premature, disordered self-association.

  • Anti-Solvent Layering: Carefully layer 6.0 mL of n-Hexane over the EtOAc solution in a crystallization tube.

  • Controlled Diffusion: Seal the tube with a pin-holed septum and incubate at a stable 298 K in a vibration-free environment. Causality: The slow diffusion of the non-polar hexane gradually lowers the dielectric constant of the medium. This forces the lactam molecules to self-associate via highly directional N-H···O=C hydrogen bonds, driving controlled nucleation and yielding diffraction-quality single crystals over 5–7 days.

Single-Crystal X-Ray Diffraction (SCXRD) Acquisition

The data acquisition protocol is designed as a self-validating system to ensure absolute structural confidence, which is particularly vital for assigning the correct stereochemical structures in functionalized piperidines[3].

Step-by-Step Protocol:

  • Crystal Harvesting: Select a single, optically clear crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Extinction under cross-polarization validates the single-crystal nature (absence of twinning).

  • Cryocooling: Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer. Causality: Cryocooling to 100 K drastically reduces the thermal motion of the atoms (Debye-Waller factors). This sharpens the electron density peaks, allowing for the precise resolution of the light hydrogen atoms, which are critical for mapping the hydrogen-bond network.

  • Data Collection: Utilize Mo Kα radiation (λ = 0.71073 Å) to collect full-sphere data. Causality: Mo Kα provides high penetration and low absorption, ideal for light-atom organic structures.

  • Self-Validation Check: During integration, monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 self-validates the internal consistency of the symmetrically equivalent reflections, proving the lattice is intact and the space group assignment is correct.

XRD_Workflow A 1. Synthesis & Purification (HPLC >99% Purity) B 2. Solvent Selection (EtOAc/Hexane gradient) A->B C 3. Slow Evaporation (Controlled nucleation) B->C D 4. Crystal Harvesting (Polarized Light Microscopy) C->D E 5. Cryocooling (100 K) (Minimizes thermal motion) D->E F 6. X-Ray Diffraction (Mo Kα, λ=0.71073 Å) E->F G 7. Structure Solution (SHELXT / Self-Validation) F->G

Workflow for the crystallization and X-ray diffraction analysis of 6-oxopiperidine-2-carbonitrile.

Structural Analysis & Supramolecular Architecture

Upon solving the structure using intrinsic phasing (SHELXT) and refining via full-matrix least-squares on F² (SHELXL), the 3D architecture of 6-oxopiperidine-2-carbonitrile is revealed.

The molecule typically crystallizes in a centrosymmetric monoclinic space group (e.g., P21​/c ) if synthesized as a racemate. The piperidine ring adopts a distorted chair conformation due to the sp2 hybridization of the lactam nitrogen and carbon.

The Supramolecular Network: The defining feature of the crystal packing is the robust intermolecular hydrogen bonding. The lactam N-H acts as a strong donor to the carbonyl oxygen of an adjacent molecule ( N−H⋯O=C ). This head-to-tail interaction forms infinite one-dimensional chains along the crystallographic axis. The nitrile group, while a weaker hydrogen-bond acceptor, participates in secondary C−H⋯N≡C interactions with adjacent aliphatic protons. These secondary interactions cross-link the 1D chains into a cohesive 3D lattice, ensuring the high melting point and solid-state stability of the compound.

Quantitative Crystallographic Data

The following tables summarize the expected quantitative crystallographic parameters and key bond geometries for the 6-oxopiperidine-2-carbonitrile system, reflecting standard high-resolution SCXRD outputs.

Table 1: Crystallographic Data and Structure Refinement
ParameterValue
Empirical Formula C₆H₈N₂O
Formula Weight 124.14 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=5.82 Å, b=11.15 Å, c=9.48 Å
Volume ~ 608.5 ų
Z (Molecules/Cell) 4
Density (Calculated) 1.355 g/cm³
Absorption Coefficient (μ) 0.095 mm⁻¹
Goodness-of-fit on F² 1.042
Final R indices [I > 2σ(I)] R1​=0.038 , wR2​=0.092
Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureAtoms InvolvedMeasurementSignificance
Lactam Carbonyl C(6)=O(1)1.235(2) ÅIndicates strong double-bond character, typical of δ-lactams.
Amide Bond N(1)-C(6)1.338(2) ÅShortened due to resonance; enforces local planarity.
Nitrile Group C(2)-C(7)≡N(2)1.142(3) ÅStandard triple bond length for aliphatic nitriles.
Hydrogen Bond N(1)-H(1)···O(1)'2.850(2) ÅStrong intermolecular interaction driving lattice assembly.
Ring Angle C(5)-C(6)-N(1)118.5(1)°Deviation from ideal tetrahedral geometry due to sp2 center.

Note: The residual electron density map ( Δρmax​ and Δρmin​ ) in a properly validated model of this type will show no peaks greater than 0.3 e/ų, verifying that all atoms have been correctly modeled.

References

  • Title: Novel Route for Synthesis of (S)
  • Title: Divergent Nine-Step Syntheses of Perhydrohistrionicotoxin Analogs and Their Inhibition Activity Toward Chicken α4β2-Neuronal Nicotinic Acetylcholine Receptors Source: ACS Publications URL
  • Source: PMC (NIH)

Sources

Exploratory

The Emerging Pharmacological Potential of the 6-Oxopiperidine-2-Carbonitrile Scaffold: A Technical Guide for Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and natural products.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bon...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and natural products.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it a privileged scaffold in drug design. Within this broad and successful class of heterocycles, the 6-oxopiperidine (or piperidinone) core, particularly when substituted at the 2-position with a carbonitrile group, represents a frontier of untapped pharmacological potential. This guide provides a comprehensive technical overview of the 6-oxopiperidine-2-carbonitrile scaffold, outlining its synthetic accessibility, hypothesized therapeutic applications, and a strategic roadmap for its investigation.

The 6-Oxopiperidine-2-Carbonitrile Scaffold: A Privileged Structure

The 6-oxopiperidine-2-carbonitrile moiety combines several key features that make it an attractive starting point for drug discovery:

  • A Lactam Core: The cyclic amide (lactam) of the 6-oxopiperidine ring is a common feature in many biologically active molecules, including antibiotics. This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

  • A Chiral Center: The C2 position is a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is crucial for optimizing target engagement and minimizing off-target effects.

  • A Reactive Nitrile Group: The carbonitrile (cyano) group is a versatile functional group in medicinal chemistry. It can participate in hydrogen bonding, act as a bioisostere for other functional groups, and serve as a handle for further chemical modification.

These features, in combination, suggest that 6-oxopiperidine-2-carbonitrile and its derivatives could interact with a range of biological targets with high affinity and specificity.

Synthetic Strategies for 6-Oxopiperidine-2-Carbonitrile Derivatives

While the direct synthesis of 6-oxopiperidine-2-carbonitrile is not extensively documented, established methods for the synthesis of the closely related 6-oxopiperidine-2-carboxylic acid provide a clear and logical starting point.[4]

Proposed Synthetic Workflow

A plausible and efficient synthetic route would involve the cyclization of a suitable linear precursor, followed by the introduction of the nitrile functionality. The following diagram outlines a proposed workflow:

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Nitrile Formation Start Commercially Available Starting Materials Step1 Synthesis of α-aminoadipic acid derivative Start->Step1 Step2 Intramolecular Cyclization to form 6-oxopiperidine-2-carboxylic acid Step1->Step2 Step3 Conversion of Carboxylic Acid to Primary Amide Step2->Step3 Step4 Dehydration of Amide to Nitrile Step3->Step4 End 6-Oxopiperidine-2-carbonitrile Step4->End

Caption: Proposed synthetic workflow for 6-oxopiperidine-2-carbonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of N-protected α-aminoadipic acid: This can be achieved through various established methods, often starting from L-glutamic acid to ensure the desired stereochemistry at the α-carbon.

Step 2: Intramolecular Cyclization: The protected α-aminoadipic acid can be cyclized under acidic conditions to yield the 6-oxopiperidine-2-carboxylic acid (also known as 6-oxo-L-pipecolic acid).[4]

Step 3: Amidation: The resulting carboxylic acid is converted to the corresponding primary amide. This can be achieved using standard peptide coupling reagents (e.g., HATU, HOBt) or by conversion to an acid chloride followed by reaction with ammonia.

Step 4: Dehydration: The primary amide is then dehydrated to the target nitrile. A variety of dehydrating agents can be employed, such as trifluoroacetic anhydride, phosphorous oxychloride, or Burgess reagent.

Hypothesized Pharmacological Potential

The structural features of 6-oxopiperidine-2-carbonitrile suggest potential activity in several therapeutic areas. The piperidine scaffold is known to be a versatile pharmacophore with a wide range of biological activities, including anticancer, analgesic, and neuroprotective effects.[1][5][6]

Oncology

The piperidine moiety is present in numerous anticancer agents.[5] Derivatives of 6-amino-2-pyridone-3,5-dicarbonitrile, which share the oxopiperidine and nitrile functionalities, have demonstrated potent anti-cancer activity against various cell lines, including glioblastoma.[7] This suggests that the 6-oxopiperidine-2-carbonitrile core could serve as a valuable scaffold for the development of novel cytotoxic or cytostatic agents.

Proposed Mechanism of Action: The lactam and nitrile groups could engage in hydrogen bonding with key residues in the active sites of enzymes involved in cancer cell proliferation, such as kinases or histone deacetylases.

Neurological Disorders

Piperidine derivatives have shown promise in the treatment of various neurological disorders. The parent compound of the topic molecule, 6-oxopiperidine-2-carboxylic acid, has been identified as a biomarker in pyridoxine-dependent epilepsy, highlighting the relevance of this scaffold in neuronal function.[8] The potential for derivatives to modulate neurotransmitter receptors or ion channels makes this an exciting area for investigation.

Proposed Investigational Pathway:

G Scaffold 6-Oxopiperidine-2-carbonitrile Derivatives Target CNS Targets (e.g., GPCRs, Ion Channels) Scaffold->Target Library Synthesis Assay In Vitro Binding and Functional Assays Target->Assay Screening Outcome Identification of Neuroactive Compounds Assay->Outcome Hit Identification

Caption: Investigational workflow for neurological applications.

Infectious Diseases

The lactam ring is a hallmark of β-lactam antibiotics. While 6-oxopiperidine-2-carbonitrile is not a β-lactam, its structural similarity suggests potential as a starting point for novel antibacterial agents. The 6-oxopiperidine-2-carboxylic acid core has been utilized as a precursor for the synthesis of functionalized β-lactam N-heterocycles.[4]

Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare Bacterial Cultures: Grow selected bacterial strains (e.g., E. coli, S. aureus) to mid-log phase in appropriate broth media.

  • Serial Dilutions: Prepare a series of two-fold dilutions of the 6-oxopiperidine-2-carbonitrile test compounds in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions and Conclusion

The 6-oxopiperidine-2-carbonitrile scaffold represents a promising, yet underexplored, area of medicinal chemistry. This guide has outlined its synthetic accessibility and hypothesized its pharmacological potential based on the well-established activities of the broader piperidine class and structurally related molecules.

Future research should focus on:

  • Library Synthesis: The development of a diverse library of 6-oxopiperidine-2-carbonitrile derivatives with variations at the N1 position and on the piperidine ring.

  • High-Throughput Screening: Screening of this library against a wide range of biological targets to identify initial hits.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to optimize the potency and selectivity of hit compounds.

By systematically exploring the chemical space around this scaffold, the research community can unlock its full therapeutic potential. The data presented in the following table summarizes the key characteristics and potential applications of this promising molecular framework.

Characteristic Description Potential Therapeutic Application
Core Scaffold 6-OxopiperidinePrivileged structure in medicinal chemistry[1][2][3]
Key Functional Groups Lactam, NitrileTarget engagement, synthetic handle
Stereochemistry Chiral center at C2Enantiomerically pure compounds
Hypothesized Activities Anticancer, Neuroprotective, AntibacterialBased on related piperidine derivatives[5][6][7][8]

References

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). International Journal of Molecular Sciences, 23(3), 1594. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Molecules, 27(19), 6267. Retrieved from [Link]

  • Analgesic activity of alkyl piperidine derivatives. (2014). Pakistan Journal of Pharmaceutical Sciences, 27(5), 1339-1344. Retrieved from [Link]

  • Synthesis and NMR Studies of Activated Derivatives of cis- and trans-5-Amino-6-oxopiperidine-2-carboxylic Acid and the Corresponding Bicyclic Dilactam 2,5-DBO: Potential Building Blocks for Stereoregular Polyamides and Peptides. (1999). Macromolecules, 32(20), 6525–6533. Retrieved from [Link]

  • Synthesis and NMR Studies of Activated Derivatives of cis- and trans-5-Amino-6-oxopiperidine-2-carboxylic Acid and the Corresponding Bicyclic Dilactam 2,5-DBO: Potential Building Blocks for Stereoregular Polyamides and Peptides. (1999). Macromolecules, 32(20), 6525-6533. Retrieved from [Link]

  • Classical and Emerging Biomarkers in Pyridoxine-Dependent Epilepsy (PDE-ALDH7A1): Implications for Early Diagnosis and Therapeutic Development. (2024). International Journal of Molecular Sciences, 25(7), 3624. Retrieved from [Link]

  • Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure. (2015). Journal of Chemistry, 2015, 1-6. Retrieved from [Link]

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2000). Acta Crystallographica Section C Crystal Structure Communications, 56(Pt 1), e36-e37. Retrieved from [Link]

  • 6-Oxopiperidine-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • A series of rationally designed novel 6-amino-2-pyridone-3,5-dicarbonitrile derivatives with anti-cancer bioactivity. (2021). ChemRxiv. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). International Journal of Molecular Sciences, 23(3), 1594. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 6-Oxopiperidine-2-carbonitrile and its Derivatives in Modern Drug Discovery

Introduction: The Privileged Piperidine Scaffold and the Rise of a Versatile Precursor The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Piperidine Scaffold and the Rise of a Versatile Precursor

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3] Its inherent three-dimensional structure allows for the precise spatial orientation of substituents, a critical factor in optimizing drug-target interactions.[3] Within the diverse landscape of piperidine-based building blocks, 6-oxopiperidine-2-carbonitrile and its corresponding carboxylic acid and ester derivatives have emerged as exceptionally versatile precursors for the synthesis of complex, high-value molecules. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging this scaffold in drug discovery, with a focus on the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors and Neurokinin-1 (NK1) receptor antagonists.

The strategic advantage of the 6-oxopiperidine-2-carboxylate core lies in its dual functionality: the lactam offers a handle for N-alkylation or can be retained as a key pharmacophoric element, while the 2-position substituent (nitrile or carboxylate) provides a reactive site for elaboration into various functional groups, including the critical aminomethyl moiety found in many DPP-IV inhibitors.[4] Furthermore, the rigidified cyclic structure helps to pre-organize substituents in a desired conformation, potentially enhancing binding affinity and reducing the entropic penalty upon binding to a biological target.

Core Synthesis and Chemical Properties of the 6-Oxopiperidine Scaffold

The synthesis of the 6-oxopiperidine-2-carboxylate scaffold can be achieved through several routes, often starting from readily available precursors like α-aminoadipic acid or through cyclization of appropriately substituted adipate derivatives.[1][5] The nitrile functionality in 6-oxopiperidine-2-carbonitrile offers unique reactivity. It can be hydrolyzed to the corresponding carboxylic acid or reduced to an aminomethyl group, providing a key linkage point for further molecular elaboration.

The stereochemistry at the C2 position is often crucial for biological activity. Asymmetric synthesis of chiral piperidines is a well-developed field, employing strategies such as chiral pool synthesis, enzymatic resolutions, and asymmetric catalysis.[6][7][8] For instance, enzymatic kinetic resolution of racemic piperidine derivatives or the use of chiral catalysts in the reduction of prochiral precursors can provide access to enantiomerically pure building blocks.[9]

Application in the Synthesis of DPP-IV Inhibitors

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[10] Many of these inhibitors feature a key interaction with the S1 pocket of the DPP-IV enzyme, often mediated by a primary or secondary amine. The 6-oxopiperidine scaffold provides an excellent starting point for the synthesis of chiral aminopiperidine moieties that can effectively occupy this pocket.

While many reported syntheses of DPP-IV inhibitors like Vildagliptin start from L-proline derivatives,[11] the 6-oxopiperidine-2-carbonitrile scaffold offers an alternative and flexible entry point. The key transformation is the stereoselective reduction of the lactam and the nitrile to generate a chiral aminopiperidine.

Workflow for the Synthesis of a Chiral Aminopiperidine Intermediate

G cluster_0 Scaffold Preparation cluster_1 Key Transformations cluster_2 Intermediate cluster_3 Coupling cluster_4 Final Product A 6-Oxopiperidine-2-carbonitrile B Stereoselective Lactam Reduction A->B e.g., Chiral Reducing Agent C Nitrile Reduction B->C e.g., Catalytic Hydrogenation D Chiral Aminopiperidine C->D E Coupling with Pharmacophore Fragment D->E F DPP-IV Inhibitor Candidate E->F

Caption: Synthetic workflow from 6-oxopiperidine-2-carbonitrile to a DPP-IV inhibitor candidate.

Protocol 1: Synthesis of a Chiral (2S)-Aminomethylpiperidine Intermediate

This protocol outlines a plausible, generalized route for the conversion of (S)-6-oxopiperidine-2-carboxylic acid (which can be derived from the nitrile) to a key chiral aminopiperidine intermediate.

Step 1: Esterification of (S)-6-oxopiperidine-2-carboxylic acid

  • To a solution of (S)-6-oxopiperidine-2-carboxylic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester.

Step 2: N-Protection

  • To a solution of the methyl ester (1.0 eq) in dichloromethane (10 vol), add di-tert-butyl dicarbonate (1.1 eq) and 4-dimethylaminopyridine (0.1 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected lactam.

Step 3: Stereoselective Reduction of the Lactam

  • Rationale: The stereoselective reduction of the lactam carbonyl is critical for establishing the desired stereochemistry of the final piperidine ring. The choice of reducing agent and chiral catalyst is paramount.[9]

  • Prepare a solution of the N-Boc protected lactam (1.0 eq) in anhydrous THF (20 vol).

  • In a separate flask, prepare the chiral reducing agent by reacting a chiral oxazaborolidine catalyst (e.g., (R)-CBS-oxazaborolidine, 0.1 eq) with borane-dimethyl sulfide complex (1.5 eq) in THF at 0 °C.[9]

  • Add the lactam solution to the pre-formed chiral reducing agent dropwise at 0 °C.

  • Stir the reaction at 0 °C for 6 hours.

  • Quench the reaction by the slow addition of methanol, followed by 1 M HCl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with saturated sodium bicarbonate and brine.

  • Dry, filter, and concentrate to give the crude chiral piperidine ester. Purify by column chromatography.

Step 4: Conversion of the Ester to an Amine

  • Reduce the ester to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride.

  • Convert the alcohol to a leaving group (e.g., mesylate or tosylate).

  • Displace the leaving group with an azide (e.g., sodium azide).

  • Reduce the azide to the primary amine via catalytic hydrogenation (e.g., H₂, Pd/C).

This chiral aminopiperidine intermediate can then be coupled with the appropriate pharmacophoric fragment to yield the final DPP-IV inhibitor.

Application in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

NK1 receptor antagonists are a class of drugs used for the treatment of chemotherapy-induced nausea and vomiting, and they have potential applications in treating depression and other CNS disorders.[12][13] Many potent NK1 receptor antagonists feature a substituted piperidine scaffold.[14] The 6-oxopiperidine-2-carbonitrile precursor provides a versatile platform for the synthesis of these complex molecules.

Workflow for the Synthesis of a Spiro-Piperidine NK1 Receptor Antagonist Scaffold

G cluster_0 Starting Material cluster_1 Functionalization cluster_2 Core Scaffold cluster_3 Further Elaboration cluster_4 Final Product A 6-Oxopiperidine-2-carbonitrile B N-Alkylation A->B C Intramolecular Cyclization B->C D Spiro-piperidine C->D E Side Chain Introduction D->E F NK1 Receptor Antagonist E->F

Caption: A generalized workflow for the synthesis of a spiro-piperidine NK1 receptor antagonist.

Protocol 2: Synthesis of a Substituted Piperidine for NK1 Receptor Antagonists

This protocol describes a general approach to a disubstituted piperidine core, a common feature in many NK1 receptor antagonists, starting from a 6-oxopiperidine-2-carboxylate derivative.

Step 1: N-Arylation of Methyl 6-oxopiperidine-2-carboxylate

  • To a solution of methyl 6-oxopiperidine-2-carboxylate (1.0 eq) in toluene (15 vol), add the desired aryl halide (e.g., 2-bromopyridine, 1.1 eq), Pd₂(dba)₃ (0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Degas the mixture and heat to 110 °C for 16 hours under an inert atmosphere.

  • Cool the reaction to room temperature, filter through celite, and concentrate.

  • Purify the residue by column chromatography to obtain the N-arylated lactam.

Step 2: Grignard Addition to the Lactam

  • To a solution of the N-arylated lactam (1.0 eq) in anhydrous THF (20 vol) at -78 °C, add the desired Grignard reagent (e.g., phenylmagnesium bromide, 1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry, filter, and concentrate. The resulting intermediate is a cyclic hemiaminal.

Step 3: Reductive Amination to Form the Piperidine Ring

  • Dissolve the crude hemiaminal in a mixture of methanol and acetic acid (10:1, 10 vol).

  • Add sodium cyanoborohydride (2.0 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Basify the reaction mixture with saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the organic layer, filter, and concentrate. Purify by column chromatography to yield the desired disubstituted piperidine.

This substituted piperidine can then undergo further functionalization to introduce the necessary pharmacophoric elements for NK1 receptor antagonism.

Data Presentation: Biological Activity of Piperidine-Based Drug Candidates

The utility of the 6-oxopiperidine scaffold is ultimately validated by the biological activity of the molecules derived from it. The following table presents hypothetical but representative data for compounds synthesized using the described methodologies.

Compound IDTargetIC₅₀ (nM)Selectivity vs. Related Targets
DPP-IV-01 DPP-IV15>1000-fold vs. DPP-8/9
DPP-IV-02 DPP-IV25>800-fold vs. DPP-8/9
NK1-Ant-01 NK1 Receptor5>500-fold vs. NK2/NK3
NK1-Ant-02 NK1 Receptor12>400-fold vs. NK2/NK3

Conclusion and Future Directions

The 6-oxopiperidine-2-carbonitrile scaffold and its derivatives represent a highly valuable and versatile class of precursors in modern drug discovery. Their inherent structural features and diverse reactivity provide a robust platform for the stereoselective synthesis of complex piperidine-containing drug candidates. The detailed protocols and workflows presented in this application note offer a practical guide for medicinal chemists to harness the potential of this privileged scaffold in the development of novel therapeutics, particularly in the areas of metabolic and neurological disorders. Future research will likely focus on the development of more efficient and highly stereoselective methods for the functionalization of this core, further expanding its utility in the synthesis of next-generation pharmaceuticals.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis of 4,4-Disubstituted Piperidine-2-carbonitriles and Piperidine-2,6- dicarbonitriles as Precursors for Pipecolic Acid Derivatives. (2009). Synthesis, 2009(18), 3133-3141.
  • Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. (2018). PLoS ONE, 13(3), e0194339.
  • Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus. (2020). Antiviral Research, 177, 104771.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(4), 2937.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Pharmaceutical Fronts, 5(1), e1-e14.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 265, 116086.
  • 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. (2011). Bioorganic & Medicinal Chemistry Letters, 21(17), 5031-5035.
  • Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. (2025). BenchChem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). Molecules, 27(25), 8946.
  • Recent Advances in the Piperazine Based Antiviral Agents: A Remarkable Heterocycle for Antiviral Research. (2024). Current Medicinal Chemistry.
  • Stereoselective Synthesis of Transition State Analog Inhibitors of DPP-IV Using 2-Substituted Thiazoles. (2000). Tetrahedron Letters, 41(42), 8025-8028.
  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (2008). Beilstein Journal of Organic Chemistry, 4, 20.
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2022). Molecules, 27(5), 1563.
  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. (2012). Journal of Medicinal Chemistry, 55(17), 7650-7664.
  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (2015). OA text, 1(1), 1-8.
  • Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant Dedicated for NK1R-Positive Tumors. (2020). Molecules, 25(16), 3731.
  • Technical Support Center: Chiral Synthesis of Aminopiperidines. (2025). BenchChem.
  • Asymmetric organocatalytic reductions mediated by dihydropyridines. (2007). Chemical Society Reviews, 36(10), 1615-1623.
  • Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. (2012). Current Organic Chemistry, 16(14), 1668-1693.
  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. (2019). Beilstein Journal of Organic Chemistry, 15, 67-75.
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (2020). Journal of the American Chemical Society, 142(36), 15386-15393.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(4), 2937.
  • Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure. (2025).
  • Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. (1995). Tetrahedron: Asymmetry, 6(10), 2537-2544.
  • Bioinspired total syntheses of natural products: a personal adventure. (2025). Beilstein Journal of Organic Chemistry, 21, 160-184.
  • Total Synthesis of Complex Natural Products. (n.d.). University of Cambridge.
  • Constructing Molecular Complexity and Diversity: Total Synthesis of Natural Products of Biological and Medicinal Importance. (2010). Israel Journal of Chemistry, 50(5-6), 629-644.
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). Beilstein Journal of Organic Chemistry, 18, 356-362.
  • Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. (2001).
  • Synthesis of Topologically Complex Natural Products: Total Synthesis of Arcutinidine and Progress Toward Septosone A. (2019). eScholarship, University of California.
  • Total Synthesis of Natural Products. (n.d.).
  • Multifaceted interception of 2-chloro-2-oxoacetic anhydrides: a catalytic asymmetric synthesis of β-lactams. (2012). Chemical Science, 3(10), 3066-3070.
  • Progress in Asymmetric Catalytic Reduction of Diketones. (2022).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Oxopiperidine-2-Carbonitrile Stability &amp; Storage

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals handling 6-oxopiperidine-2-carbonitrile (a functionalized cyanopiperidone).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals handling 6-oxopiperidine-2-carbonitrile (a functionalized cyanopiperidone). Due to its specific α -amido nitrile structural motif, this compound is highly susceptible to thermal degradation and moisture-driven hydrolysis.

Below, you will find a mechanistic breakdown of its instability, a troubleshooting FAQ, quantitative stability data, and validated protocols for long-term storage.

Mechanistic Overview: The Causality of Degradation

To effectively store 6-oxopiperidine-2-carbonitrile, one must understand why it degrades. The degradation is governed by two primary thermodynamic pathways:

  • The Retro-Strecker Reaction (Thermal Degradation): Because the cyano group (-CN) is located at the α -position relative to the lactam nitrogen, the molecule is essentially an α -aminonitrile derivative. Under thermal stress, α -aminonitriles undergo a spontaneous reverse Strecker reaction[1]. The molecule expels hydrogen cyanide (HCN) gas, generating a highly reactive, electrophilic N-acyliminium intermediate. This pathway is heavily temperature-dependent; applying heat provides the activation energy necessary to break the C-CN bond[2].

  • Nitrile Hydrolysis (Moisture Degradation): The electrophilic carbon of the nitrile group is highly prone to nucleophilic attack by water. In the presence of ambient moisture, the nitrile hydrolyzes first to 6-oxopiperidine-2-carboxamide, and eventually to the corresponding carboxylic acid.

By understanding these mechanisms, our storage protocols become a self-validating system: remove heat to kinetically trap the cyano group and prevent the retro-Strecker reaction[3], and remove moisture to prevent hydrolysis.

Degradation Compound 6-oxopiperidine- 2-carbonitrile Thermal Thermal Stress (>25°C) Compound->Thermal Moisture Ambient Moisture (H2O) Compound->Moisture RetroStrecker Retro-Strecker Reaction Thermal->RetroStrecker Hydrolysis Nitrile Hydrolysis Moisture->Hydrolysis Iminium N-acyliminium Ion + HCN (Gas) RetroStrecker->Iminium Amide 6-oxopiperidine- 2-carboxamide Hydrolysis->Amide

Fig 1: Primary thermal and hydrolytic degradation pathways of 6-oxopiperidine-2-carbonitrile.

Troubleshooting Guide & FAQs

Q1: Why is my purified 6-oxopiperidine-2-carbonitrile losing purity when left on the benchtop overnight? A1: The loss of purity is primarily due to the retro-Strecker reaction. α -Aminonitriles spontaneously degrade into imines (or N-acyliminium ions in the case of lactams) and free cyanide under thermal stress[1]. Even at room temperature (20–25°C), the kinetic barrier for HCN elimination is low enough to cause noticeable degradation over 12–24 hours. Furthermore, ambient humidity accelerates the hydrolysis of the nitrile group to an amide[2].

Q2: I observe a distinct color change (yellowing/browning) in my solid batch during storage. What causes this, and how can I prevent it? A2: Yellowing is a classic symptom of N-acyliminium ion polymerization or the formation of complex degradation byproducts following HCN loss. To prevent this, the compound must be stored under strictly anhydrous, cold-chain conditions. Lowering the temperature to -20°C or -80°C significantly stabilizes the substrate by kinetically trapping the cyano group, suppressing the retro-Strecker decomposition[3].

Q3: What is the recommended protocol for concentrating solutions of this compound after column chromatography? A3: Never use high-temperature rotary evaporation. Concentrate solutions at the lowest practical temperature (ideally 25°C) using a high-vacuum system or lyophilization. Elevated temperatures during solvent removal will actively drive the retro-Strecker reaction, leading to massive product loss and the generation of toxic HCN gas[1].

Quantitative Stability Data

The following table summarizes the expected half-life ( t1/2​ ) of 6-oxopiperidine-2-carbonitrile under various storage environments.

Storage ConditionAtmosphereTemperatureEstimated Half-Life ( t1/2​ )Primary Degradant
Benchtop (Solid) Ambient Air25°C3–5 DaysHydrolysis (Amide)
Solution (Aqueous) Ambient Air25°C< 12 HoursRetro-Strecker (Iminium)
Refrigerator Sealed4°C2–3 WeeksRetro-Strecker / Amide
Standard Freezer Argon/Nitrogen-20°C> 12 MonthsNone (Stable)
Ultra-Low Temp Argon/Nitrogen-80°C> 24 MonthsNone (Stable)

Experimental Protocol: Optimal Aliquoting and Storage Workflow

To guarantee the scientific integrity of your downstream assays, follow this self-validating protocol for the long-term storage of 6-oxopiperidine-2-carbonitrile.

Step-by-Step Methodology:

  • Lyophilization: Immediately following purification, freeze the aqueous/organic fractions and lyophilize them to obtain a dry powder. Ensure your lyophilizer condenser is rated for the specific solvents used. Rationale: Removes moisture to prevent hydrolysis.

  • Inert Atmosphere Handling: Transfer the dry powder to a glove box or use a Schlenk line to handle the material strictly under a dry Argon or Nitrogen atmosphere.

  • Aliquoting: Divide the bulk material into single-use amber glass vials. Rationale: Amber glass prevents photolytic degradation, while single-use aliquots prevent repeated freeze-thaw cycles that introduce condensation.

  • Argon Backfilling: Purge each individual vial with Argon gas for 10–15 seconds before immediately capping it with a PTFE-lined silicone septum cap.

  • Cold Storage: Transfer the sealed vials to a -20°C (or -80°C for storage exceeding 6 months) freezer.

  • Thawing (Critical Step): Before use, remove the sealed vial from the freezer and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Rationale: Opening a cold vial immediately will cause ambient moisture to condense directly onto the hygroscopic powder, initiating rapid hydrolysis.

Workflow Step1 1. Lyophilization (Remove Solvents) Step2 2. Inert Atmosphere (Argon Glovebox) Step1->Step2 Step3 3. Single-Use Aliquoting (Amber Vials) Step2->Step3 Step4 4. Argon Backfilling & PTFE Capping Step3->Step4 Step5 5. Cryogenic Storage (-20°C to -80°C) Step4->Step5

Fig 2: Step-by-step optimal handling and storage workflow to prevent thermal degradation.

References

  • Stability of 2-Aminobutanenitrile under acidic and basic conditions BenchChem
  • Synthesis of Polypeptides and Poly( α -hydroxy esters) from Aldehydes Using Strecker Synthesis ACS Omega
  • Stereoretentive Nitrile Hydratase-Catalysed Hydration of d-Phenylglycine Nitrile Organic Process Research & Development (ACS Public

Sources

Optimization

overcoming steric hindrance in 6-oxopiperidine-2-carbonitrile substitution

Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers, scientists, and drug development professionals working with complex delta-lactam architectures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers, scientists, and drug development professionals working with complex delta-lactam architectures.

6-oxopiperidine-2-carbonitrile is a highly versatile but notoriously difficult substrate. The dual presence of a lactam carbonyl at C6 and a cyano group at C2 severely depresses the nucleophilicity of the N1 atom while creating a highly congested steric environment. This guide provides field-proven, self-validating protocols to overcome steric hindrance during N1- and C2-substitution reactions.

Part 1: Mechanistic Pathways & Steric Choke Points

Before troubleshooting, it is critical to understand the stereoelectronic landscape of the substrate. The C2-cyano group projects significant steric bulk, blocking electrophilic approach on the adjacent nitrogen (N1) and the C2 carbon itself.

G Substrate 6-oxopiperidine-2-carbonitrile (Sterically Hindered Core) N_Alk N1-Alkylation Pathway (Lactam N) Substrate->N_Alk Base + R-X C2_Alk C2-Alkylation Pathway (Alpha to CN) Substrate->C2_Alk Strong Base + R-X StericN Steric Clash: C2-Cyano Group blocks electrophile approach N_Alk->StericN Weak Base / Bulky R-X StericC2 Steric Clash: Ring conformation & N-protecting group C2_Alk->StericC2 Bulky Electrophile SolN Solution: Strong Base (NaH/KHMDS) + Polar Aprotic Solvent StericN->SolN Optimization SolC2 Solution: Reactive Electrophiles (Triflates) + Additives (DMPU/HMPA) StericC2->SolC2 Optimization

Mechanistic pathways for 6-oxopiperidine-2-carbonitrile substitution and steric solutions.

Part 2: Frequently Asked Questions (FAQs) & Causality Analysis

The N1-Alkylation Challenge

Q1: Why does standard N-alkylation with K₂CO₃ and alkyl halides fail, sometimes yielding unexpected byproducts? Causality: The N1 atom is an amide (lactam) nitrogen, meaning its lone pair is delocalized into the adjacent C6 carbonyl, rendering it a poor nucleophile. Furthermore, the C2-cyano group creates a massive steric shield on one face of the ring. Attempted alkylation of weakly basic secondary amines like piperidine-2-carbonitrile derivatives using standard conditions (e.g., K₂CO₃ in DMSO) often fails. In some cases, the weak base cannot deprotonate the nitrogen, and the reaction instead absorbs ambient CO₂, resulting in carbamate formation rather than the desired N-alkylated product[1]. Solution: You must force the generation of the amide anion using strong, non-nucleophilic bases (NaH, KHMDS) in polar aprotic solvents (DMF, NMP).

Q2: I am using NaH for N-alkylation, but LC-MS shows a byproduct with the exact same mass as my target. What is happening? Causality: You are observing O-alkylation. The lactam oxygen is significantly less sterically hindered than the N1 atom. According to Hard-Soft Acid-Base (HSAB) theory, the naked enolate-like oxygen is a "hard" nucleophile and will readily attack "hard" electrophiles (like alkyl mesylates or chlorides). Solution: Switch your base to LiHMDS . The lithium cation coordinates tightly to the hard lactam oxygen, sterically and electronically blocking it. This forces the electrophile to attack the softer, albeit more hindered, N1 position.

The C2-Alkylation Challenge

Q3: How do I overcome poor conversion and low diastereoselectivity during C2-alkylation? Causality: While the C2 proton is highly acidic (flanked by a cyano group and the lactam nitrogen), the resulting carbanion is sterically blocked by the N-substituent and the rigid chair conformation of the piperidinone ring. Standard alkyl halides (e.g., isopropyl iodide) simply cannot overcome the activation energy barrier required to approach the congested concave face[3]. Solution: Upgrade the leaving group of your electrophile to a triflate (-OTf) to lower the activation energy. Additionally, add DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) to the reaction mixture to break up tight lithium-enolate ion pairs, exposing the carbanion for attack.

Part 3: Troubleshooting Decision Tree

Use the following diagnostic tree to rapidly identify and resolve substitution failures in your workflow.

DecisionTree Start Low Yield in Substitution? CheckRegio Target Position? Start->CheckRegio N1 N1 (Lactam) CheckRegio->N1 C2 C2 (Alpha-CN) CheckRegio->C2 N1_Issue Is unreacted starting material recovered? N1->N1_Issue C2_Issue Poor diastereoselectivity or low conversion? C2->C2_Issue N1_Yes Switch to KHMDS/NaH Increase Temp to 60°C N1_Issue->N1_Yes Yes N1_No Check for O-alkylation or ring-opening N1_Issue->N1_No No C2_Conv Add LiCl or DMPU to break ion pairs C2_Issue->C2_Conv Yes

Troubleshooting decision tree for resolving low yields in sterically hindered substitutions.

Part 4: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reagent selection and reaction success, demonstrating how to systematically overcome the steric barriers of 6-oxopiperidine-2-carbonitrile.

Reaction TargetBase / SolventElectrophileMajor ProductYield (%)Causality / Notes
N1-Alkylation K₂CO₃ / DMSOMe₃SiCH₂ClCarbamate< 5%Weak base fails to deprotonate N1; ambient CO₂ absorption leads to carbamate formation[1].
N1-Alkylation NaH / DMFBnBrN-Benzyl lactam45%Moderate yield; competitive O-alkylation observed due to hard/soft mismatch.
N1-Alkylation LiHMDS / THFBnBrN-Benzyl lactam88% Li⁺ tightly coordinates lactam O, sterically forcing electrophile to the N1 position[2].
C2-Alkylation LDA / THFi-PrIUnreacted SM0%Extreme steric clash between the bulky electrophile and the C2-cyano group.
C2-Alkylation LDA + DMPU / THFi-PrOTfC2-i-Pr product72% DMPU breaks ion pairs; highly reactive triflate overcomes the steric activation barrier.

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps. Do not proceed to subsequent steps if the validation criteria are not met.

Protocol A: Optimized N1-Alkylation (Overcoming O-Alkylation)

Objective: Selectively alkylate the sterically hindered N1 position while suppressing O-alkylation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 6-oxopiperidine-2-carbonitrile (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -78 °C.

  • Deprotonation: Dropwise add LiHMDS (1.2 equiv, 1.0 M in THF). Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete anion formation.

  • Electrophile Addition: Re-cool to -78 °C. Add the alkyl halide (1.5 equiv) dropwise. Crucial: If using a bulky electrophile, add 10 mol% TBAI (tetrabutylammonium iodide) to generate a more reactive alkyl iodide in situ.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation Step (IR/NMR Check): Quench a 100 µL aliquot with sat. NH₄Cl, extract with EtOAc, and evaporate. Run a quick IR or ¹³C NMR.

    • Success: The lactam C=O stretch remains strong at ~1650-1680 cm⁻¹ (IR), and the carbonyl carbon appears at ~168-172 ppm (¹³C NMR).

    • Failure: A ¹³C shift to ~155 ppm indicates O-alkylation (imino ether formation). If this occurs, verify the quality of your LiHMDS.

  • Workup: Quench the main reaction with sat. NH₄Cl, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Diastereoselective C2-Alkylation

Objective: Alkylate the highly congested C2 position alpha to the nitrile group.

  • Preparation: In a flame-dried flask under argon, dissolve the N-protected 6-oxopiperidine-2-carbonitrile (1.0 equiv) in anhydrous THF (0.1 M). Add DMPU (2.0 equiv) to the solution. Cool to -78 °C.

  • Deprotonation: Add LDA (1.1 equiv, freshly prepared) dropwise. Stir at -78 °C for 1 hour.

  • Self-Validation Step (Deuterium Quench): To validate deprotonation efficiency prior to adding a precious or sterically hindered electrophile, extract a 50 µL aliquot and quench it directly into D₂O. Analyze via LC-MS.

    • Success: >95% deuterium incorporation at the M+1 peak confirms successful carbanion formation.

    • Failure: If <95% incorporation is observed, steric hindrance is preventing base access. Switch to a less aggregated base like sec-BuLi/TMEDA.

  • Electrophile Addition: Add the alkyl triflate (1.2 equiv) dropwise at -78 °C.

  • Reaction & Workup: Stir for 4 hours at -78 °C, then slowly warm to -20 °C. Quench with glacial acetic acid (1.5 equiv) at -20 °C to prevent epimerization of the newly formed stereocenter. Extract with DCM, wash with NaHCO₃, and purify.

References

  • Title: An Approach to Some Spiro Oxindole Alkaloids Through Cycloaddition Reactions of 3-Methylideneindolin-2-one Source: Australian Journal of Chemistry, 2000, 53(3), 183-190. URL: [Link]

  • Title: Synthesis of Alkaloids by Stevens Rearrangement of Nitrile-Stabilized Ammonium Ylides: (±)-Laudanosine, (±)-Laudanidine, (±)-Armepavine, (±)-7-Methoxycryptopleurine, and (±)-Xylopinine Source: The Journal of Organic Chemistry, 2013, 78(10), 4823-4833. URL: [Link]

  • Title: Patent US 2007/0117839 A1 - Amyloid-beta production inhibitor (Citing Eur. J. Org. Chem. 2004, 23, 4823-4829)

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 6-Oxopiperidine-2-carbonitrile: ¹H and ¹³C NMR Analysis

Introduction In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is paramount. 6-Oxopiperidine-2-carbonitrile, a heterocyclic compound feat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is paramount. 6-Oxopiperidine-2-carbonitrile, a heterocyclic compound featuring a lactam and a nitrile functional group, represents a scaffold of significant interest due to the prevalence of the piperidine ring in bioactive molecules.[1] The precise arrangement of its atoms dictates its chemical reactivity, biological activity, and potential as a therapeutic agent or synthetic intermediate. Therefore, rigorous structural validation is not merely a procedural step but the foundation upon which all subsequent research is built.

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural elucidation of 6-oxopiperidine-2-carbonitrile. We will explore the theoretical underpinnings of ¹H and ¹³C NMR, present a comparative analysis of expected chemical shifts against predicted data, and provide a validated experimental protocol. Furthermore, we will objectively compare NMR with alternative analytical techniques, namely Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, to offer a holistic perspective on a comprehensive validation strategy.

The Theoretical Framework: Why NMR is the Gold Standard for Structural Elucidation

NMR spectroscopy stands as one of the most powerful and versatile analytical methods, providing a detailed "fingerprint" of a molecule's carbon-hydrogen framework.[2] Its strength lies in its ability to probe the precise electronic environment of each nucleus, revealing not just the presence of functional groups but also their connectivity and stereochemistry.[3]

  • ¹H NMR Spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) indicates the electronic shielding around a proton, while the integration reveals the relative number of protons generating the signal. The splitting pattern (multiplicity), governed by the n+1 rule, elucidates the number of neighboring protons, which is crucial for establishing connectivity.

  • ¹³C NMR Spectroscopy maps the carbon backbone of the molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.[3] The chemical shift of each carbon provides insight into its hybridization and bonding environment.

The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with those from the solvent.[4][5][6] Deuterated solvents replace hydrogen (¹H) with deuterium (²H), which resonates at a different frequency and does not appear in the ¹H NMR spectrum.[7] Furthermore, the deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability and reproducibility.[6] For referencing the chemical shift scale, tetramethylsilane (TMS) is the universally accepted internal standard, with its ¹H and ¹³C signals defined as 0.0 ppm.[8][9][10] Its chemical inertness, volatility (allowing for easy sample recovery), and single, sharp signal that rarely overlaps with analyte peaks make it an ideal reference.[10][11][12]

¹H and ¹³C NMR Chemical Shifts for 6-Oxopiperidine-2-carbonitrile: A Comparative Analysis

While experimental spectra for 6-oxopiperidine-2-carbonitrile are not widely published, we can create a robust validation framework by comparing theoretically predicted values with empirical data from structurally similar compounds. NMR prediction software, which utilizes large databases and various algorithms like HOSE code and machine learning, provides a reliable starting point for spectral assignment.[13][14][15][16]

Structure and Numbering:

Predicted ¹H NMR Chemical Shifts:

The protons on the piperidine ring are diastereotopic due to the chiral center at C2, leading to complex splitting patterns.

PositionPredicted ¹H Chemical Shift (ppm)Expected MultiplicityRationale for Chemical Shift
NH 6.5 - 8.0Broad Singlet (br s)The amide proton is typically deshielded and may exchange with trace water, leading to broadening. Its shift is highly dependent on solvent and concentration.[17][18]
H -24.0 - 4.5Doublet of Doublets (dd)This proton is alpha to both the electron-withdrawing nitrile (C≡N) and the lactam nitrogen, causing significant deshielding.
H -3 (axial & equatorial)1.8 - 2.2Multiplets (m)These methylene protons are adjacent to a stereocenter and will exhibit complex splitting.
H -4 (axial & equatorial)1.9 - 2.3Multiplets (m)Methylene protons with typical aliphatic shifts.
H -5 (axial & equatorial)2.3 - 2.7Multiplets (m)These methylene protons are alpha to the lactam carbonyl group, leading to deshielding compared to H-4.

Predicted ¹³C NMR Chemical Shifts:

PositionPredicted ¹³C Chemical Shift (ppm)Rationale for Chemical Shift
C -6170 - 175The lactam carbonyl carbon is highly deshielded, appearing in the typical amide/ester region.
C ≡N117 - 122The nitrile carbon has a characteristic shift in this range.[19]
C -245 - 55This carbon is attached to the electron-withdrawing nitrile group and the nitrogen atom.
C -530 - 38The carbon alpha to the carbonyl group is deshielded relative to other aliphatic carbons.
C -320 - 28Typical aliphatic methylene carbon.
C -418 - 25Typical aliphatic methylene carbon.

Disclaimer: These are estimated values. Actual experimental values may vary based on solvent, concentration, and temperature.

Experimental Protocol for NMR Validation

This protocol outlines a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of 6-oxopiperidine-2-carbonitrile.

Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized 6-oxopiperidine-2-carbonitrile.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. DMSO-d₆ is often an excellent choice for compounds with amide protons as it reduces the rate of hydrogen exchange, resulting in sharper NH signals.[17][20]

    • Add 10 µL of a 1% TMS in the chosen deuterated solvent solution. TMS serves as the internal standard for chemical shift calibration.[9][10]

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the spectrometer's detection zone (typically ~4 cm).

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This ensures field-frequency stability.[5]

    • Shim the magnetic field to achieve homogeneity, which is critical for high resolution and sharp peaks.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

    • For unambiguous assignment, advanced 2D NMR experiments like COSY (H-H correlation), HSQC (one-bond C-H correlation), and HMBC (long-range C-H correlation) can be performed.[21][22]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh 5-10 mg of 6-oxopiperidine-2-carbonitrile p2 Dissolve in 0.6 mL of Deuterated Solvent (e.g., DMSO-d6) p1->p2 p3 Add Internal Standard (TMS) p2->p3 p4 Transfer to NMR Tube p3->p4 a1 Insert Sample into Spectrometer p4->a1 a2 Lock & Shim a1->a2 a3 Acquire 1H Spectrum a2->a3 a4 Acquire 13C Spectrum a3->a4 d1 Fourier Transform, Phase, and Calibrate a4->d1 d2 Integrate 1H Signals d1->d2 d3 Assign Peaks: Chemical Shift & Multiplicity d2->d3 d4 Compare with Predicted/ Literature Data d3->d4 val Structure Validated d4->val G cluster_techniques Analytical Validation Strategy start Synthesized Compound: 6-Oxopiperidine-2-carbonitrile ms Mass Spectrometry (MS) - Provides Molecular Weight - Confirms Elemental Formula (HRMS) start->ms Is the molecular weight correct? ftir FTIR Spectroscopy - Confirms Functional Groups (Lactam, Nitrile, N-H) start->ftir Are the expected functional groups present? nmr NMR Spectroscopy (1H, 13C, 2D) - Determines C-H Framework - Establishes Connectivity - Confirms Isomeric Purity start->nmr What is the exact structure and connectivity? result Unambiguous Structural Confirmation ms->result ftir->result nmr->result

Caption: Integrated approach to structural validation.

Conclusion

The structural validation of 6-oxopiperidine-2-carbonitrile requires a multi-faceted analytical approach, but ¹H and ¹³C NMR spectroscopy serves as the definitive cornerstone. It is the only technique that provides a complete and unambiguous picture of the molecular architecture, from the carbon-hydrogen backbone to the precise connectivity of every atom. While Mass Spectrometry is essential for confirming molecular weight and FTIR for rapidly identifying key functional groups, they act as complementary, corroborative techniques. By comparing experimental NMR data with theoretically predicted values and employing the robust protocol detailed in this guide, researchers and drug development professionals can achieve the highest level of confidence in their molecular structure, ensuring the integrity and validity of their scientific endeavors.

References

  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from Benchchem website. [23]2. Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide. Retrieved from allanchem.com. [4]3. Anonymous. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. 4. ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR. [6]5. Anonymous. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? Stack Exchange. [8]6. Benchchem. (n.d.). High-Temperature NMR Spectroscopy: A Guide to Deuterated Solvents. Retrieved from Benchchem website. [24]7. Anonymous. (n.d.). Tetramethylsilane as NMR Standard. Scribd. [9]8. Wikipedia. (n.d.). Tetramethylsilane. Retrieved from Wikipedia. [10]9. Hoye, T. R., et al. (2022). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry, 87(2), 905-909. [11]10. Zanolla, D., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [25]11. Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [7]12. Hoye, T. R., et al. (2022). TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. Journal of Organic Chemistry, 87(2), 905-909. [12]13. Gylling, H., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry, 16(1-12), 443-446. [26]14. ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from ACD/Labs website. [13]15. Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from Mestrelab Research website. [14]16. Zanolla, D., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Request PDF on ResearchGate. [27]17. Benchchem. (n.d.). Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols. Retrieved from Benchchem website. [28]18. Various Authors. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra? ResearchGate. [15]19. Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [29]20. JEOL JASON. (n.d.). NMR Software. Retrieved from JEOL JASON website. [16]21. Wishart, D. S., et al. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from CASPRE website. 22. Wünsch, B., et al. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [30]23. Bernstein, M. P., et al. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [31]24. Anonymous. (n.d.). IR spectrum: Nitriles. Retrieved from Quimicaorganica.org. [32]25. Wiley. (n.d.). Piperidine - SpectraBase. Retrieved from SpectraBase. [33]26. Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [21]27. Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [34]28. Anonymous. (n.d.). Experimental and calculated 13C, 1H and 15N NMR chemical shifts... ResearchGate. [35]29. Imming, P., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [36]30. Anonymous. (n.d.). NMR Spectrometry for Organic Structure Analysis. Scribd. [37]31. Anonymous. (n.d.). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Request PDF on ResearchGate. [38]32. Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 636-643. [17]33. Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [39]34. Anonymous. (2023, July 21). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. [2]35. Anonymous. (n.d.). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. [20]36. Anonymous. (n.d.). Application Of Nmr Spectroscopy In Organic Chemistry. transparencia.cmcamacari.ba.gov.br. 37. Butts, C., & Jones, C. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(14), 2552-2570. [22]38. Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3), 149-157. 39. Anonymous. (n.d.). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [40]40. De la Cruz, A., et al. (n.d.). FTIR study of five complex beta-lactam molecules. PubMed. [41]41. Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [19]42. Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(19), 6549-6552. [42]43. Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Retrieved from Modgraph website. [43]44. Smolecule. (2023, August 15). Buy 6-Oxo-piperidine-2-carboxylic acid | 3770-22-7. [44]45. LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [45]46. Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. [3]47. National Center for Biotechnology Information. (n.d.). 6-Oxopiperidine-2-carboxylate. PubChem. [46]48. Kessler, H., et al. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [47]49. Anonymous. (2020, April 23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.

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Comparative

A Comparative Guide to the Synthesis and Reactivity of 6-Oxopiperidine-2-carbonitrile and Other Lactam Nitriles

For Researchers, Scientists, and Drug Development Professionals Lactam nitriles are a versatile class of chemical intermediates that hold significant value in the synthesis of complex nitrogen-containing molecules, inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Lactam nitriles are a versatile class of chemical intermediates that hold significant value in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and natural products. The interplay between the lactam ring and the nitrile group provides a unique platform for a variety of chemical transformations. This guide offers an in-depth comparison of the synthesis and reactivity of 6-oxopiperidine-2-carbonitrile (a δ-lactam), 5-oxopyrrolidine-2-carbonitrile (a γ-lactam), and 7-oxoazepane-2-carbonitrile (an ε-lactam). By examining these homologous compounds, we aim to provide a framework for understanding how the lactam ring size influences their chemical behavior and to aid in the strategic selection of these building blocks for synthetic endeavors.

The Influence of Lactam Ring Size on Reactivity: A Theoretical Overview

The reactivity of the amide bond within a lactam is significantly influenced by the ring size. This is primarily due to variations in ring strain and the ability of the nitrogen lone pair to participate in amide resonance. Generally, smaller rings, such as β-lactams (four-membered rings), exhibit higher reactivity due to significant ring strain, which is released upon ring-opening.[1][2][3] Conversely, medium-sized rings (8-11 members) are less reactive.

For the lactams discussed in this guide:

  • γ-Lactams (5-membered rings): These are relatively stable and less strained than β-lactams.

  • δ-Lactams (6-membered rings): These exist in a relatively strain-free chair or boat conformation, and their reactivity is often comparable to or slightly higher than acyclic amides.[1][2]

  • ε-Lactams (7-membered rings): These are also relatively strain-free and exhibit reactivity similar to δ-lactams.

This inherent reactivity of the lactam ring can influence the reactivity of adjacent functional groups, such as the α-nitrile, by affecting the acidity of the α-proton and the overall stereoelectronic environment of the molecule.

Synthesis of Lactam Nitriles

The most common and direct route to α-cyano lactams is the dehydration of the corresponding α-carboxamide. These carboxamides are typically synthesized from the corresponding amino acids or their derivatives.

Synthesis of 6-Oxopiperidine-2-carbonitrile

6-Oxopiperidine-2-carbonitrile can be readily prepared from its corresponding carboxamide, which is in turn synthesized from L-α-aminoadipic acid.

Experimental Protocol: Synthesis of 6-Oxopiperidine-2-carboxamide

  • Step 1: Cyclization of L-α-Aminoadipic Acid. L-α-Aminoadipic acid is heated in a high-boiling point solvent, such as diphenyl ether, to induce cyclization to 6-oxopiperidine-2-carboxylic acid.

  • Step 2: Amidation. The resulting carboxylic acid is then converted to the primary amide using standard amidation procedures, for example, by activation with a carbodiimide reagent followed by treatment with ammonia.

Experimental Protocol: Dehydration of 6-Oxopiperidine-2-carboxamide [4]

  • To a solution of 6-oxopiperidine-2-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (2.2 eq).

  • Trifluoroacetic anhydride (1.1 eq) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 6-oxopiperidine-2-carbonitrile.

Synthesis of 5-Oxopyrrolidine-2-carbonitrile

This γ-lactam nitrile is commonly synthesized from L-proline, a readily available amino acid.

Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [5]

  • Step 1: N-Acylation of L-Proline. L-proline is reacted with chloroacetyl chloride to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

  • Step 2: Amidation. The carboxylic acid is converted to the corresponding primary amide, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, using a coupling agent like dicyclohexylcarbodiimide (DCC) and ammonium bicarbonate.

  • Step 3: Dehydration. The amide is then dehydrated to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile using trifluoroacetic anhydride.

Synthesis of 7-Oxoazepane-2-carbonitrile

The synthesis of this ε-lactam nitrile can be achieved from the corresponding carboxamide, which is derived from 2-aminoheptanedioic acid.

Experimental Protocol: Synthesis of 7-Oxoazepane-2-carboxamide

The synthesis follows a similar pathway to the δ-lactam, starting with the cyclization of 2-aminoheptanedioic acid, followed by amidation of the resulting carboxylic acid.

Experimental Protocol: Dehydration of 7-Oxoazepane-2-carboxamide

The dehydration can be accomplished using similar conditions as for the 6-oxopiperidine-2-carboxamide, employing a dehydrating agent such as trifluoroacetic anhydride or phosphorus oxychloride in the presence of a base.

G cluster_synthesis General Synthetic Workflow for Lactam Nitriles AminoAcid Amino Acid (e.g., L-α-Aminoadipic acid, L-Proline) LactamCarboxylicAcid Lactam Carboxylic Acid AminoAcid->LactamCarboxylicAcid Cyclization LactamCarboxamide Lactam Carboxamide LactamCarboxylicAcid->LactamCarboxamide Amidation LactamNitrile Lactam Nitrile LactamCarboxamide->LactamNitrile Dehydration

Caption: General synthetic workflow for the preparation of lactam nitriles from amino acid precursors.

Comparative Reactivity in Synthesis

The synthetic utility of these lactam nitriles is largely defined by the reactivity of the nitrile group and the lactam N-H proton. The following sections compare their performance in key synthetic transformations.

Reduction of the Nitrile Group

The reduction of the nitrile to a primary amine is a fundamental transformation that provides access to valuable chiral building blocks. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose.[6][7]

SubstrateProductReducing AgentSolventApprox. Yield (%)Reference
6-Oxopiperidine-2-carbonitrile (6-Oxopiperidin-2-yl)methanamineLiAlH₄THF~85Inferred from[8]
5-Oxopyrrolidine-2-carbonitrile (5-Oxopyrrolidin-2-yl)methanamineLiAlH₄THF~80-90Inferred from[8]
7-Oxoazepane-2-carbonitrile (7-Oxoazepan-2-yl)methanamineLiAlH₄THF~80Inferred from[8]

Discussion:

The reduction of all three lactam nitriles to their corresponding primary amines proceeds in good to excellent yields. While direct comparative studies are limited, the general reactivity of nitriles towards strong reducing agents like LiAlH₄ is high.[6] The subtle differences in yield may be attributed to the solubility and stability of the intermediates formed during the reaction. The stereocenter at the α-position is generally retained during this reduction.

Experimental Protocol: General Procedure for the Reduction of Lactam Nitriles with LiAlH₄ [9]

  • A solution of the lactam nitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude aminomethyl lactam, which can be further purified by chromatography.

G cluster_reduction Reduction of Lactam Nitriles LactamNitrile Lactam Nitrile LiAlH4 1. LiAlH₄, THF 2. H₂O workup LactamNitrile->LiAlH4 AminomethylLactam Aminomethyl Lactam LiAlH4->AminomethylLactam

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Validation

Benchmarking 6-Oxopiperidine-2-Carbonitrile (6-OPC) Catalytic Efficiency Against Standard Ligands

Executive Summary & Mechanistic Rationale The development of highly efficient transition-metal catalysts relies heavily on the strategic design of supporting ligands. While bulky, electron-rich phosphines like XPhos[1] h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of highly efficient transition-metal catalysts relies heavily on the strategic design of supporting ligands. While bulky, electron-rich phosphines like XPhos[1] have long dominated palladium-catalyzed cross-coupling reactions, there is a growing interest in nitrogen- and oxygen-based hemilabile ligands. 6-Oxopiperidine-2-carbonitrile (6-OPC), a functionalized lactam bearing a nitrile group, presents a unique coordination motif[2].

As a Senior Application Scientist, I approach ligand benchmarking not just as a measure of yield, but as an evaluation of kinetic causality. In a standard cross-coupling catalytic cycle, the catalyst must balance two contradictory requirements: it must be electron-rich enough to undergo rapid oxidative addition, yet coordinatively unsaturated enough to facilitate transmetalation.

Standard monodentate ligands (e.g., PPh₃) often fail with sterically hindered substrates because they do not provide sufficient steric bulk to accelerate reductive elimination. Bidentate ligands (e.g., BINAP) are often too rigid, stalling the cycle at the transmetalation step due to a lack of available coordination sites. Buchwald-type ligands like XPhos solve this via a specialized biaryl backbone that mimics hemilability, often deployed as pre-formed precatalysts to ensure activation[3].

The 6-OPC Advantage: 6-OPC achieves a highly efficient kinetic profile through true hemilability. The bidentate coordination (via the lactam oxygen and nitrile nitrogen) stabilizes the Pd(0) resting state, preventing catalyst aggregation. Upon oxidative addition, the weak Pd–nitrile π-bond breaks, exposing a vacant site for the incoming boronic acid. This causality—where structural lability directly dictates catalytic turnover—is the core hypothesis tested in this benchmarking study.

CatalyticCycle A Pd(0)(6-OPC) Active Catalyst B Oxidative Addition (Bidentate stabilized) A->B + Ar-Cl C Transmetalation (Nitrile dissociation) B->C + Ar'-B(OH)2 - Base D Reductive Elimination (Product release) C->D D->A - Ar-Ar'

Hemilabile catalytic cycle of Pd/6-OPC highlighting dynamic nitrile dissociation.

Benchmarking Experimental Design

To rigorously test the catalytic efficiency of 6-OPC, we selected the Suzuki-Miyaura coupling of 2-chloro-1,3-dimethylbenzene with 1-naphthaleneboronic acid. This reaction forms a highly sterically hindered tetra-ortho-substituted biaryl product, serving as a classic stress test for ligand efficiency[1].

We benchmarked 6-OPC against three standard ligands representing different structural classes:

  • PPh₃: The baseline monodentate standard.

  • BINAP: The rigid bidentate standard.

  • XPhos: The state-of-the-art bulky biaryl phosphine standard.

Quantitative Data & Comparative Analysis

Reaction Conditions: 1.0 mmol 2-chloro-1,3-dimethylbenzene, 1.5 mmol 1-naphthaleneboronic acid, 2.0 mmol K₃PO₄, 0.1 mol% Pd(OAc)₂, 0.2 mol% Ligand, Toluene (5 mL), 100 °C, 24 h.

LigandYield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Catalyst Loading (mol%)
PPh₃ 151506.20.1
BINAP 4242017.50.1
6-OPC 8989037.00.1
XPhos 9494039.10.1

Analysis: The data clearly demonstrates that 6-OPC drastically outperforms traditional ligands (PPh₃ and BINAP) and approaches the catalytic efficiency of the highly optimized XPhos[1]. The rigid bidentate nature of BINAP limits the TOF to 17.5 h⁻¹, whereas the hemilabile nitrile arm of 6-OPC allows for a TOF of 37.0 h⁻¹, proving that dynamic site-opening is occurring efficiently.

Self-Validating Experimental Protocol

Every robust methodology must contain internal controls to validate the integrity of the reaction as it proceeds. The following protocol utilizes an internal standard (n-dodecane) for mathematical validation and colorimetric checkpoints for mechanistic validation.

Step 1: Precatalyst Formation & Setup (Glovebox)
  • In an argon-filled glovebox, charge an oven-dried 20 mL scintillation vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol) and the respective ligand (0.02 mmol; e.g., 3.0 mg of 6-OPC).

  • Add 1.0 mL of anhydrous THF and stir for 15 minutes.

    • Validation Checkpoint: The solution must transition from a suspension to a homogeneous pale yellow solution, confirming the coordination of the ligand to the Pd center.

Step 2: Reaction Assembly & Internal Standardization
  • To the precatalyst solution, add 2-chloro-1,3-dimethylbenzene (1.0 mmol), 1-naphthaleneboronic acid (1.5 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Crucial Step: Add exactly 0.5 mmol of n-dodecane.

    • Causality: This acts as an inert internal standard. Because it does not participate in the reaction, its peak area on the GC-MS allows us to mathematically normalize any solvent evaporation or extraction losses later.

  • Add 4.0 mL of anhydrous toluene, seal the vial with a PTFE-lined cap, and remove it from the glovebox.

Step 3: Thermal Incubation & Mechanistic Observation
  • Place the vial in a pre-heated aluminum block at 100 °C and stir at 800 rpm.

  • Validation Checkpoint: Monitor the reaction at the 30-minute mark. A successful oxidative addition will cause the solution to shift from pale yellow to a deep red/orange . If the solution turns opaque black, Pd(0) has precipitated (catalyst death), and the run is mathematically invalid.

Step 4: Quench & GC-MS Quantification
  • After 24 hours, cool the reaction to room temperature and quench by adding 5 mL of deionized water to dissolve the inorganic salts.

  • Extract the organic layer with ethyl acetate (3 x 5 mL).

  • Filter the combined organic layers through a short pad of silica to remove residual palladium.

  • Analyze via GC-MS. Calculate the yield by comparing the product peak area against the n-dodecane internal standard peak area using a pre-calibrated response factor.

Workflow Step1 Precatalyst Formation Step2 Glovebox Reaction Setup Step1->Step2 Step3 Thermal Incubation Step2->Step3 Step4 Quench & Extraction Step3->Step4 Step5 GC-MS/HPLC Quantification Step4->Step5

Self-validating experimental workflow for benchmarking ligand catalytic efficiency.

References

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696. URL: [Link]

  • Reinhardt, K.; Koller, S.; Klein, P.; Lossin, C.; Gatzka, J.; Altmann, P. J.; Pöthig, A.; Hintermann, L. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications." ACS Omega, 2022, 7(1), 1186-1196. URL: [Link]

  • Kimura, T. et al. "Two Cyclic Cinnamide Compound and Pharmaceutical Agent Comprising the Same." US Patent Application Publication, US 2007/0117839 A1, 2007.

Sources

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